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molecular formula C9H16N2S B8526366 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)thiourea

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)thiourea

Cat. No. B8526366
M. Wt: 184.30 g/mol
InChI Key: YVLFWOZQVCZOOB-UHFFFAOYSA-N
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Patent
US08541592B2

Procedure details

A 250 mL round-bottomed flask equipped with a magnetic stir bar was charged with 6.17 g (22.4 mmol) of 1-benzoyl-3-(bicyclo[2.2.1]heptan-2-ylmethyl)thiourea in 30 mL of MeOH. KOH was added (2.55 g, 45.4 mmol) and the reaction was stirred at ambient temperature for 4 h. Water (150 mL) was then added to the reaction mixture, and the solid was removed by filtration. The flask and filter cake were rinsed with 40 mL of H2O. The collected solid was then suspended in 15 mL of MTBE, and the solid was collected by filtration providing the desired thiourea. MS (ESI, pos. ion) m/z: 185.2 (M+H).
Name
1-benzoyl-3-(bicyclo[2.2.1]heptan-2-ylmethyl)thiourea
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][CH2:13][CH:14]1[CH2:19][CH:18]2[CH2:20][CH:15]1[CH2:16][CH2:17]2)=[S:11])(=O)C1C=CC=CC=1.[OH-].[K+].O>CO>[CH:15]12[CH2:20][CH:18]([CH2:17][CH2:16]1)[CH2:19][CH:14]2[CH2:13][NH:12][C:10]([NH2:9])=[S:11] |f:1.2|

Inputs

Step One
Name
1-benzoyl-3-(bicyclo[2.2.1]heptan-2-ylmethyl)thiourea
Quantity
6.17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NCC1C2CCC(C1)C2
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round-bottomed flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
FILTRATION
Type
FILTRATION
Details
The flask and filter cake
WASH
Type
WASH
Details
were rinsed with 40 mL of H2O
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C(CC(CC1)C2)CNC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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